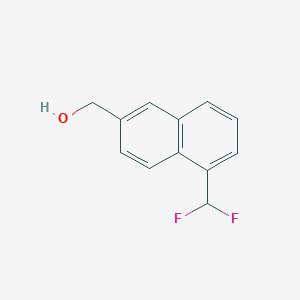
1-(Difluoromethoxy)-7-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-7-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a fluorine atom attached to the naphthalene ring. The incorporation of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethoxy)-7-fluoronaphthalene typically involves the introduction of the difluoromethoxy group and the fluorine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylating agents such as ClCF2H. This reaction can be catalyzed by metals like palladium or copper under specific conditions . Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(Difluoromethoxy)-7-fluoronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluorine and difluoromethoxy groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although these reactions are less common.
Cross-Coupling Reactions: The compound can undergo cross-coupling reactions with other aromatic compounds, facilitated by palladium or copper catalysts.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents on the naphthalene ring.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-7-fluoronaphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(Difluoromethoxy)-7-fluoronaphthalene exerts its effects is primarily through its interactions with molecular targets in biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The difluoromethoxy group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethoxy)-7-fluoronaphthalene can be compared with other fluorinated naphthalenes and difluoromethoxy-substituted compounds. Similar compounds include:
1-(Difluoromethoxy)naphthalene: Lacks the additional fluorine atom, resulting in different reactivity and properties.
7-Fluoronaphthalene: Lacks the difluoromethoxy group, affecting its chemical behavior and applications.
Difluoromethoxylated Ketones: These compounds have similar difluoromethoxy groups but differ in their core structures and applications.
The uniqueness of this compound lies in the combined presence of both the difluoromethoxy group and the fluorine atom, which imparts distinct chemical and physical properties that are valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C11H7F3O |
|---|---|
Molekulargewicht |
212.17 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-7-fluoronaphthalene |
InChI |
InChI=1S/C11H7F3O/c12-8-5-4-7-2-1-3-10(9(7)6-8)15-11(13)14/h1-6,11H |
InChI-Schlüssel |
VCMYDBGINYNUMY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)F)C(=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Diamino-1,7-Dihydro-8h-Imidazo[4,5-G]quinazolin-8-One](/img/structure/B11892463.png)

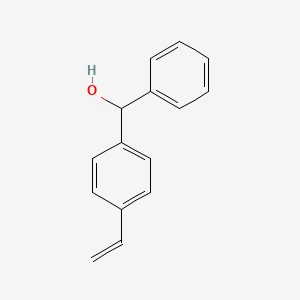
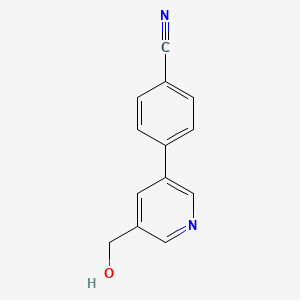


![6-Phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11892503.png)
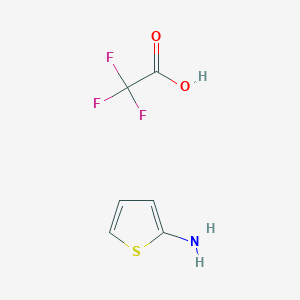
![((5R,9R)-9-Ethoxy-1,6-dioxaspiro[4.5]dec-7-en-7-yl)methanol](/img/structure/B11892513.png)
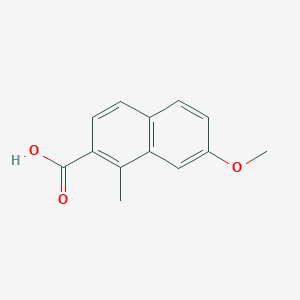
![3'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11892525.png)
![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11892553.png)
![8-Methoxy-7-methylpyrrolo[2,3,4-ij]isoquinolin-2(1H)-one](/img/structure/B11892556.png)
